molecular formula C10H7BrF2INO B8152018 (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone

(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone

Cat. No.: B8152018
M. Wt: 401.97 g/mol
InChI Key: YYQIUTRRWCLDIP-UHFFFAOYSA-N
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Description

The compound (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone features a methanone core bridged between a 5-bromo-2-iodophenyl group and a 3,3-difluoro-azetidine ring. The azetidine moiety, a four-membered nitrogen-containing ring with two fluorine atoms at the 3-position, introduces conformational rigidity and electron-withdrawing effects.

Properties

IUPAC Name

(5-bromo-2-iodophenyl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2INO/c11-6-1-2-8(14)7(3-6)9(16)15-4-10(12,13)5-15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQIUTRRWCLDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-iodo-benzene and 3,3-difluoro-azetidine. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of halogenated organic molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design and development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by modulating the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Methanone Core

Compound Name Substituents Key Structural Features Properties/Applications Evidence ID
(5-Bromo-2-iodo-phenyl)-(4-ethoxy-phenyl)-methanone 4-ethoxy-phenyl instead of azetidine Ethoxy group provides electron-donating effects; lacks fluorine Likely higher solubility in polar solvents due to ethoxy group
(3,3-Difluoro-azetidin-1-yl)-pyrrolidin-1-yl-methanone Complex pyrrolidine-pyrrolotriazolopyrazine substituent Azetidine retained; pyrrolidine adds steric bulk Potential kinase inhibition (common in triazolopyrazine derivatives)
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone Benzofuran replaces phenyl; methyl substituent Extended aromatic system; methyl enhances hydrophobicity Antimicrobial activity (similar benzofuran derivatives in )
1-(5-Bromo-2-iodophenyl)ethanone Simple acetyl group instead of azetidine Lacks azetidine; reduced steric hindrance Intermediate in pharmaceutical synthesis

Key Observations :

  • The 3,3-difluoro-azetidine group in the target compound enhances metabolic stability compared to ethoxy-substituted analogs, as fluorinated rings resist oxidative degradation .

Physicochemical and Thermal Properties

  • Thermal Stability: Gem-diol and ketone analogs stabilized by hydrogen bonds (e.g., di(1H-tetrazol-5-yl) methanone oxime) decompose at 247–289°C . The target compound’s difluoro-azetidine likely increases thermal stability due to reduced ring strain and strong C-F bonds.
  • Solubility: The 3,3-difluoro-azetidine’s polarity may improve aqueous solubility compared to non-fluorinated azetidines (e.g., compound 31 in , which uses a fluorophenyl group but lacks azetidine).

Spectroscopic Characterization

  • NMR and Mass Spectrometry: Similar methanones (e.g., ) are characterized by distinct aryl proton resonances (δ 7.2–8.0 ppm in ¹H NMR) and molecular ion peaks in MS. The target compound’s fluorine atoms would split signals in ¹⁹F NMR, while bromo and iodo substituents contribute isotopic patterns in mass spectra.

Biological Activity

The compound (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone is a synthetic organic molecule characterized by the presence of halogen atoms (bromine, iodine, and fluorine) which significantly influence its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H8BrIF2N\text{C}_{12}\text{H}_{8}\text{BrI}\text{F}_2\text{N}

This compound features a bromo and iodo substituent on a phenyl ring, along with a difluoro azetidine moiety. The unique combination of these halogens is expected to enhance its biological interactions.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The halogen atoms can influence the binding affinity to various enzymes and receptors, potentially modulating their activity.
  • Cell Signaling Pathways : The compound may interfere with cell signaling pathways, leading to altered cellular responses such as apoptosis or proliferation.
  • Antimicrobial and Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

Anticancer Activity

Research has shown that compounds similar to this compound possess significant anticancer properties. For instance:

  • Cytotoxicity Assays : Compounds with halogen substitutions have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and U937 (monocytic leukemia) .
CompoundCell LineIC50 (µM)
5aMCF-70.48
5bU9370.78
ReferenceDoxorubicin1.93

Antimicrobial Activity

The presence of halogens in organic compounds often enhances their antimicrobial properties. Studies indicate that similar compounds exhibit effective inhibition against bacterial strains, although specific data for this compound remains limited.

Case Studies

  • Study on Halogenated Compounds : A study demonstrated that halogenated derivatives showed enhanced apoptosis induction in cancer cells through increased caspase activity . This suggests that this compound could similarly promote apoptotic pathways.
  • Comparative Analysis with Doxorubicin : In comparative studies with doxorubicin, derivatives containing similar structural motifs exhibited higher cytotoxicity against MCF-7 cells . This positions the compound as a candidate for further development in anticancer therapies.

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